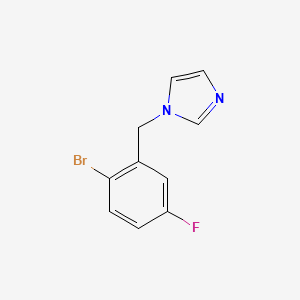
methyl 4-bromo-1-ethyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-1-ethyl-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the pyrrole family. It is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 1st position, and a carboxylate ester group at the 2nd position of the pyrrole ring. This compound is typically a colorless or pale yellow solid and is soluble in solvents such as ethanol, acetone, and dimethyl sulfoxide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-1-ethyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl 1-ethyl-1H-pyrrole-2-carboxylate. This reaction typically occurs under basic conditions using bromine as the brominating agent . The reaction can be summarized as follows:
Bromination: Methyl 1-ethyl-1H-pyrrole-2-carboxylate is treated with bromine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or acetone.
Isolation: The resulting product, this compound, is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromo-1-ethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction typically occurs under basic conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding pyrrole derivatives with different functional groups.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium carbonate, or other bases in solvents like ethanol or acetone.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyrrole derivatives.
Oxidation: Formation of pyrrole derivatives with oxidized functional groups.
Reduction: Formation of alcohol derivatives from the ester group.
Applications De Recherche Scientifique
Methyl 4-bromo-1-ethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 4-bromo-1-ethyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the ester group play crucial roles in its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-bromo-1H-pyrrole-2-carboxylate: Similar structure but lacks the ethyl group at the 1st position.
Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but has a methyl group instead of an ethyl group at the 1st position.
Uniqueness
Methyl 4-bromo-1-ethyl-1H-pyrrole-2-carboxylate is unique due to the presence of both the ethyl group and the bromine atom, which confer distinct chemical and biological properties. These structural features make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propriétés
IUPAC Name |
methyl 4-bromo-1-ethylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-3-10-5-6(9)4-7(10)8(11)12-2/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTXOCIEUQYFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7890381.png)












